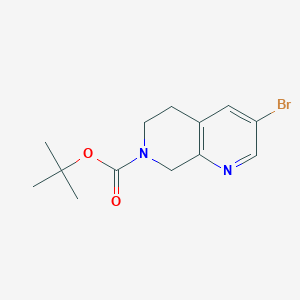
tert-Butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate is a useful research compound. Its molecular formula is C13H17BrN2O2 and its molecular weight is 313.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
tert-Butyl 3-bromo-5,6-dihydro-1,7-naphthyridine-7(8H)-carboxylate (CAS Number: 1823228-83-6) is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, focusing on its pharmacological effects and potential therapeutic applications.
- Chemical Formula : C13H17BrN2O2
- Molecular Weight : 313.19 g/mol
- IUPAC Name : this compound
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves multistep organic reactions. Key methods include:
- N-Alkylation : Using electrophilic reagents to form the naphthyridine core.
- Bromination : Introducing bromine at the 3-position to enhance biological activity.
- Carboxylation : Adding the carboxylate group to improve solubility and bioavailability .
Antimicrobial Activity
Studies have indicated that derivatives of naphthyridines exhibit significant antimicrobial properties. For instance, a related compound demonstrated potent activity against various bacterial strains, suggesting that tert-butyl 3-bromo-5,6-dihydro-1,7-naphthyridine derivatives could also possess similar effects .
Anti-inflammatory Effects
Preliminary research suggests that compounds within the naphthyridine family can exhibit anti-inflammatory properties. In vitro assays have shown that these compounds inhibit pro-inflammatory cytokines and enzymes such as COX-2. The anti-inflammatory activity is often measured through edema inhibition in animal models, where certain derivatives have shown over 90% inhibition compared to standard anti-inflammatory drugs .
Analgesic Properties
In addition to anti-inflammatory effects, some studies have reported analgesic properties associated with naphthyridine derivatives. The mechanism appears to involve modulation of pain pathways and inhibition of inflammatory mediators .
Case Studies and Research Findings
Propriétés
IUPAC Name |
tert-butyl 3-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-5-4-9-6-10(14)7-15-11(9)8-16/h6-7H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQPVBKLVMUZIPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=CC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














